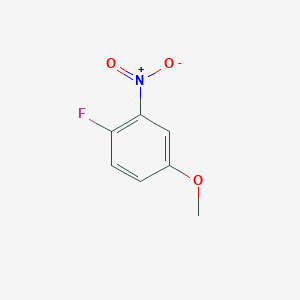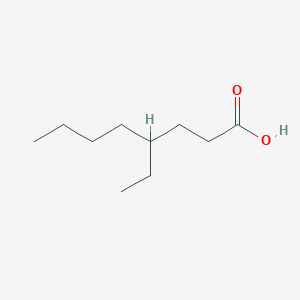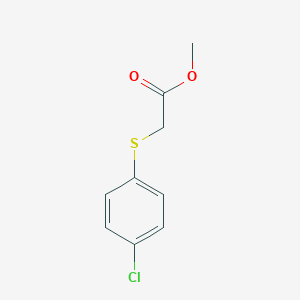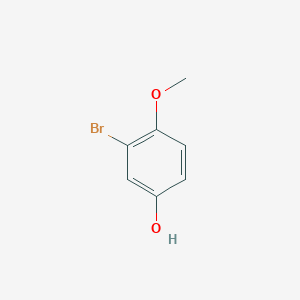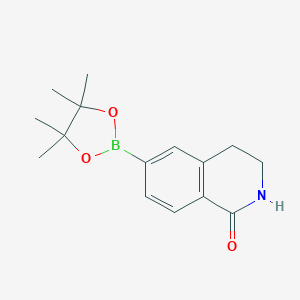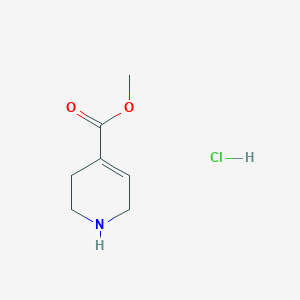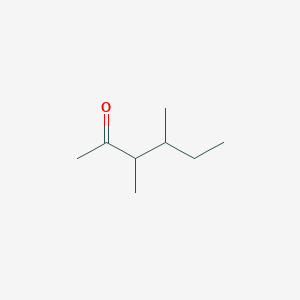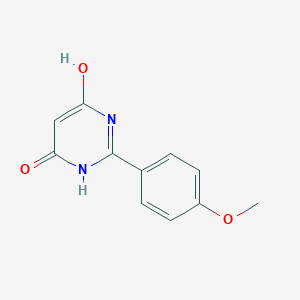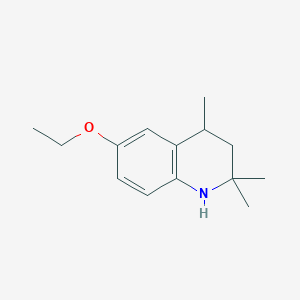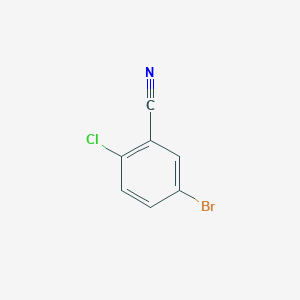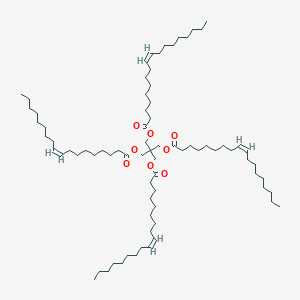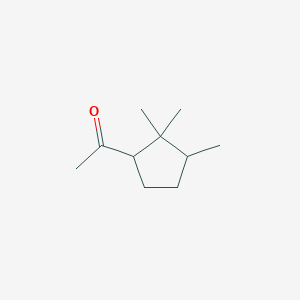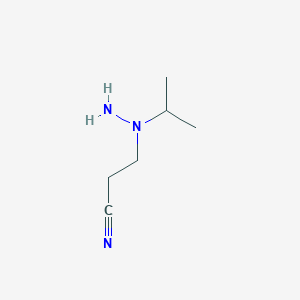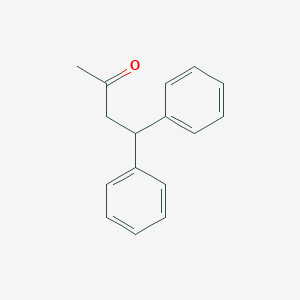
4,4-二苯基丁-2-酮
描述
4,4-Diphenylbutan-2-one is a chemical compound that is structurally characterized by the presence of a ketone functional group (C=O) attached to a butane backbone with two phenyl groups at the 4-position. This compound is of interest in organic chemistry due to its potential as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and complex organic compounds.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, asymmetric reduction of 1,4-diphenylbutane-1,4-dione has been achieved using reducing agents such as NaBH4 and BH3·THF in combination with chiral reagents, leading to the formation of chiral 1,4-diols, which can be further converted into C2-symmetric diphenylpyrrolidine derivatives . Another study describes the synthesis of diphenylbutane-1,4-diamine from diphenylsuccinonitrile, which can be further transformed into imines and bis-(1,3-dihydropyrrolone) derivatives .
Molecular Structure Analysis
The molecular structure of compounds related to 4,4-Diphenylbutan-2-one has been analyzed using various techniques. Conformational energy analysis of diastereoisomeric diphenylbutanes has been performed using empirical energy calculations, indicating the importance of geometry optimization for consistency with experimental data . Additionally, X-ray diffraction has been used to characterize the structure of imines derived from diphenylbutane-1,4-diamine .
Chemical Reactions Analysis
Several chemical reactions involving compounds structurally similar to 4,4-Diphenylbutan-2-one have been reported. For example, the photochemical reaction of enamino ketones with benzophenone has been studied, leading to the formation of products such as N-(2,2-diphenyl-2-hydroxyethyl)-4-amino-3-penten-2-one . Acid-catalyzed dehydration of diphenylbutanols has been shown to yield various elimination products, with configurations assigned by spectroscopic methods . Hydroamination of diphenylbutadiyne with secondary N-methyl-anilines has been performed using a calcium-based precatalyst, yielding regioselective products .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,4-Diphenylbutan-2-one and related compounds are influenced by their molecular structure. The presence of phenyl groups can significantly affect properties such as solubility, melting point, and reactivity. The resolution of C2-symmetric diphenylbutane-1,4-diol using (S)-proline and boric acid has been achieved, highlighting the importance of chirality in the physical properties of these compounds . The synthesis of head-to-head polymers starting from phenylpropionic acid derivatives also sheds light on the reactivity and properties of diphenylbutane derivatives .
科学研究应用
手性拆分和合成应用:
- Periasamy、Rao 和 Seenivasaperumal(2001 年)展示了使用(S)-脯氨酸和硼酸拆分 C2 对称 2,3-二苯基丁烷-1,4-二醇,突出了在手性拆分和合成中的应用 (Periasamy、Rao 和 Seenivasaperumal,2001 年)。
催化和有机反应:
- Rana、Rahman、Roy 和 Roy(2018 年)关于(S)-3-甲基-1, 1-二苯基丁烷-1, 2-二胺介导的四取代咪唑合成的研究证明了其作为有机催化剂在高产率、成本效益和环境友好的反应中的应用 (Rana、Rahman、Roy 和 Roy,2018 年)。
化学合成和机理见解:
- Ceylan、Gürdere、Budak、Kazaz 和 SeÇen(2004 年)报道了由 α-卤代苯甲酮制备 1,4-二苯基丁烷-1,4-二酮,提供了对化学合成中机理途径的见解 (Ceylan 等人,2004 年)。
环境科学和聚合物研究:
- Sielicki、Focht 和 Martín(1978 年)研究了聚苯乙烯和 1,3-二苯基丁烷的微生物降解,有助于了解聚合物的环境影响和降解途径 (Sielicki、Focht 和 Martín,1978 年)。
材料科学和聚合物改性:
- 沈晓东(1999 年)讨论了将 2,3-二甲基-2,3-二苯基丁烷用作聚合物改性剂,说明了其在增强聚合物应用中的阻燃效果和安全性中的作用 (沈晓东,1999 年)。
安全和危害
The safety data sheet for 4,4-Diphenylbutan-2-one indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
属性
IUPAC Name |
4,4-diphenylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-13(17)12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHXYKLKNOEKTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202421 | |
| Record name | 4,4-Diphenylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Diphenylbutan-2-one | |
CAS RN |
5409-60-9 | |
| Record name | 4,4-Diphenyl-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5409-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Diphenyl-2-butanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005409609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5409-60-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12496 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4-Diphenylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-diphenylbutan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.075 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4-Diphenyl-2-butanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L39ARQ75GG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



